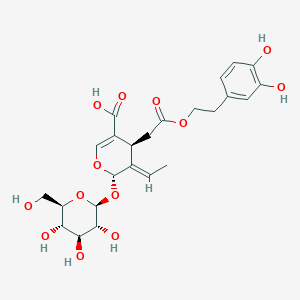
O-Desmetilangolensina
Descripción general
Descripción
La O-Desmetilangolensina es un fitoestrógeno, un metabolito bacteriano intestinal del fitoestrógeno de soya daidzeína. Se produce en algunas personas que albergan bacterias intestinales específicas capaces de metabolizar la daidzeína. Este compuesto se ha asociado con varios efectos para la salud, incluida una mayor densidad mamográfica y ósea .
Aplicaciones Científicas De Investigación
La O-Desmetilangolensina se ha estudiado ampliamente por sus posibles beneficios para la salud y sus actividades biológicas. Presenta propiedades fitoestrogénicas y se ha evaluado su papel en la prevención del cáncer, la salud ósea y la salud cardiovascular . Además, sirve como marcador de la presencia de bacterias intestinales específicas capaces de metabolizar la daidzeína, lo que tiene implicaciones para la nutrición personalizada y la salud intestinal .
Mecanismo De Acción
La O-Desmetilangolensina ejerce sus efectos a través de su interacción con los receptores de estrógeno. Se une a los receptores de estrógeno, imitando la acción de los estrógenos endógenos. Esta interacción puede influir en varios procesos fisiológicos, incluida la proliferación celular, la diferenciación y la apoptosis . La actividad antioxidante del compuesto también contribuye a sus efectos protectores contra el estrés oxidativo .
Safety and Hazards
Direcciones Futuras
There is a link between Multiple Sclerosis and phytoestrogen metabolizing bacteria . A better understanding of gut bacteria-mediated phytoestrogen metabolism and mechanisms through which these metabolites facilitate their biological actions will help in the development of novel therapeutic options for Multiple Sclerosis as well as other inflammatory diseases .
Análisis Bioquímico
Biochemical Properties
O-DMA is less structurally similar to 17b-estradiol than its parent compound, daidzein . Thus, it may exhibit different biological actions than daidzein . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .
Cellular Effects
O-DMA has been shown to significantly inhibit cell proliferation in a dose-dependent manner following treatment for 48 and 72 hours . It resulted in the significant induction of apoptosis and the promotion of cell cycle arrest at the G1/S and G2/M phases .
Molecular Mechanism
O-DMA modulates the cyclin-dependent kinases (CDKs), with a decrease in CDK2 and CDK4 and an increase in CDK6, and downregulates cyclin D and E . With respect to the G2/M-related proteins, O-DMA causes a reduction in CDK1, together with a slight increase in cyclin A and B . In addition, O-DMA downregulates p21Cip1 and p27Kip1, but not p16INK4a and p15INK4b, and interacts with the CDK6-cyclin D and CDK1-cyclin B complexes .
Temporal Effects in Laboratory Settings
The effects of O-DMA on cell proliferation and apoptosis were observed after 48 and 72 hours of treatment, but not after 24 hours . This suggests that the effects of O-DMA may change over time in laboratory settings.
Metabolic Pathways
O-DMA is an intestinal bacterial metabolite of daidzein, an isoflavone compound . Several species of gut bacteria are able to metabolize daidzein to equol or a ring-fission product, O-DMA .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La O-Desmetilangolensina se puede sintetizar a partir de la daidzeína mediante el metabolismo bacteriano. Una nueva bacteria tolerante al oxígeno, Aeroto-AUH-JLC108, derivada de Clostridium sp. AUH-JLC108, ha demostrado convertir eficientemente la daidzeína en this compound en condiciones aeróbicas . Las condiciones de reacción implican el uso de oxígeno atmosférico, lo que aumenta significativamente la capacidad de bioconversión en comparación con las condiciones anaeróbicas.
Métodos de producción industrial
La producción industrial de this compound se basa principalmente en la biotransformación de la daidzeína utilizando cepas bacterianas específicas. El proceso implica el aislamiento y la domesticación de bacterias capaces de convertir la daidzeína en this compound en condiciones controladas. El uso de cepas tolerantes al oxígeno como Aeroto-AUH-JLC108 puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
La O-Desmetilangolensina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es la oxidación de Baeyer-Villiger, que convierte la this compound en ácido 2-(4-hidroxifenil) propiónico .
Reactivos y condiciones comunes
Oxidación: Oxidación de Baeyer-Villiger utilizando perácidos.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.
Sustitución: Sustitución aromática electrofílica utilizando halógenos o grupos nitro.
Productos principales
Oxidación: Ácido 2-(4-hidroxifenil) propiónico.
Reducción: Dihidro-O-Desmetilangolensina.
Sustitución: Derivados halogenados o nitrados de this compound.
Comparación Con Compuestos Similares
Compuestos similares
Equol: Otro metabolito bacteriano intestinal de la daidzeína con propiedades fitoestrogénicas similares.
Daidzeína: El compuesto original del que se deriva la O-Desmetilangolensina.
Genisteína: Otra isoflavona de soya con actividad fitoestrogénica.
Singularidad
La this compound es única en su producción específica por ciertas bacterias intestinales y sus distintas actividades biológicas en comparación con otros fitoestrógenos. A diferencia del equol, que es más similar estructuralmente al 17β-estradiol, la this compound exhibe diferentes afinidades de unión y acciones biológicas .
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPNKPFDDUBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873154 | |
| Record name | O-Desmethylangolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Desmethylangolensin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21255-69-6 | |
| Record name | O-Desmethylangolensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Desmethylangolensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylangolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21255-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DESMETHYLANGOLENSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Desmethylangolensin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



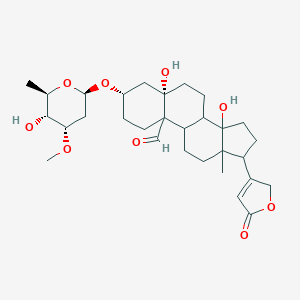


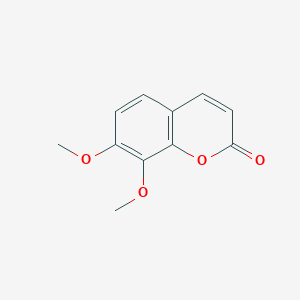
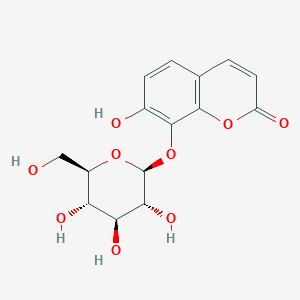



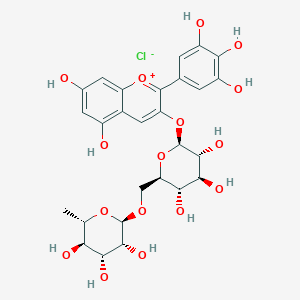
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
